Home > Products > Screening Compounds P27610 > Clarithromycin 9-Oxime
Clarithromycin 9-Oxime - 103450-87-9

Clarithromycin 9-Oxime

Catalog Number: EVT-385201
CAS Number: 103450-87-9
Molecular Formula: C38H70N2O13
Molecular Weight: 763.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clarithromycin 9-Oxime is a crucial synthetic intermediate in the production of Clarithromycin and other novel macrolide antibiotics. [, , , , ] This compound is derived from Erythromycin A, a naturally occurring macrolide antibiotic produced by Saccharopolyspora erythraea. [] Its primary role in scientific research is as a precursor in the multi-step synthesis of Clarithromycin and related macrolides with improved pharmacological properties. [, , ]

Erythromycin A

Relevance: Erythromycin A is the direct precursor to Clarithromycin 9-Oxime. The synthesis of Clarithromycin 9-Oxime involves the oximation of the 9-keto group of Erythromycin A with hydroxylamine hydrochloride. This reaction introduces the oxime functional group at the 9 position of the macrolide ring, resulting in the formation of Clarithromycin 9-Oxime. [, , , , ]

6-O-Methylerythromycin A (Clarithromycin)

Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is structurally similar to Erythromycin A but with a methoxy group at the 6 position of the macrolide ring. This modification enhances its acid stability and improves its pharmacokinetic properties, leading to better bioavailability and a longer half-life compared to Erythromycin A. [, , , , , , , ]

Relevance: Clarithromycin is the target compound synthesized from Clarithromycin 9-Oxime. The conversion involves a series of reactions, including methylation at the 6-OH group, deprotection of protecting groups, and reduction of the oxime group. [, , , , , , , ]

2',4''-O-Bis(trimethylsilyl)erythromycin A 9-[O-(1-Isopropoxycyclohexyl)oxime]

Compound Description: This compound serves as a crucial intermediate in the synthesis of Clarithromycin. It is derived from Erythromycin A 9-Oxime by protecting the 2' and 4'' hydroxyl groups with trimethylsilyl (TMS) groups and the 9-oxime group with an isopropoxycyclohexyl group. These protecting groups are essential for achieving regioselective methylation at the 6-OH position and preventing unwanted side reactions during the synthesis of Clarithromycin. [, , , ]

Relevance: This compound is a synthetic intermediate directly derived from Clarithromycin 9-Oxime and utilized in the production of Clarithromycin. The introduction of the TMS and isopropoxycyclohexyl protecting groups on Clarithromycin 9-Oxime generates this key intermediate. [, , , ]

3-Hydroxy-6-O-methylerythromycin A 9-Oxime

Compound Description: This compound is another important intermediate in the synthesis of Clarithromycin. It is obtained by hydrolyzing 2',4''-O-bis(trimethylsilyl)erythromycin A 9-[O-(1-isopropoxycyclohexyl)oxime] to remove the isopropoxycyclohexyl group from the 9-oxime, followed by removing the 3-cladinosyl group with dilute hydrochloric acid. [, ]

Relevance: This compound is a synthetic intermediate derived from a precursor of Clarithromycin 9-Oxime and used in producing third-generation macrolides, including ketolides and acylides. The deprotection of the isopropoxycyclohexyl and 3-cladinosyl groups from the precursor of Clarithromycin 9-Oxime leads to the formation of this important intermediate. [, ]

Erythromycin A 9-[O-(2-Chlorobenzyl)oxime]

Compound Description: This specific 9-oxime derivative of Erythromycin A, where the oxime is protected with a 2-chlorobenzyl group, serves as a key intermediate in the synthesis of Clarithromycin. This particular protecting group plays a crucial role in the regioselective methylation at the C-6 hydroxyl group. []

Relevance: This derivative represents a specifically protected form of Clarithromycin 9-Oxime. The 2-chlorobenzyl group is introduced to protect the oxime functionality in Clarithromycin 9-Oxime, and this protected form is essential for the subsequent synthesis of Clarithromycin. []

6,4''-Di-O-methylerythromycin A

Compound Description: This compound is a relative substance of Clarithromycin that can form due to incomplete protection of the 4''-OH group during the methylation process. []

Relevance: This compound highlights a potential byproduct in the synthesis of Clarithromycin from Clarithromycin 9-Oxime, emphasizing the importance of complete protection of the 4''-OH group in Clarithromycin 9-Oxime during the methylation reaction. []

8,9-Dehydroerythromycin A 6,9-Hemiketal

Compound Description: This compound is a significant impurity identified in the synthesis of Clarithromycin 9-Oxime. []

Relevance: This compound highlights a common byproduct formed during the oximation reaction of Erythromycin A to Clarithromycin 9-Oxime. Its presence underscores the need for optimized reaction conditions to enhance the yield and purity of Clarithromycin 9-Oxime. []

Overview

Clarithromycin 9-Oxime is a significant intermediate in the synthesis of clarithromycin, a well-known macrolide antibiotic. This compound plays a crucial role in improving the efficacy and safety profile of clarithromycin, which is widely used for treating various bacterial infections. The oxime derivative is particularly important due to its structural modifications that enhance the pharmacological properties of the parent compound.

Source and Classification

Clarithromycin 9-Oxime is derived from erythromycin A, which undergoes a reaction with hydroxylamine. This compound is classified under the category of macrolide antibiotics, known for their mechanism of inhibiting bacterial protein synthesis. The specific structure of clarithromycin 9-Oxime allows it to serve as a precursor for the synthesis of other bioactive compounds, including 9a-lactam macrolides, which have shown promise in pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of clarithromycin 9-Oxime involves several key steps:

  1. Formation of Erythromycin A 9-Oxime: Erythromycin A is treated with hydroxylamine hydrochloride in an alkaline medium (often using acetic acid as a solvent) to yield erythromycin A 9-oxime. This reaction typically achieves an impressive yield of 85% to 90% .
  2. Methylation Process: The erythromycin A 9-oxime can then be methylated at the 6-OH position using methyl iodide in the presence of potassium hydroxide, which is critical for controlling impurities during the synthesis .
  3. Conversion to Clarithromycin 9-Oxime: The methylated product undergoes further treatment with formic acid and sodium metabisulfite to yield clarithromycin 9-Oxime . This multi-step process allows for precise control over the purity and structural integrity of the final product.
  4. Scalability: Recent advancements have led to scalable processes that minimize undesired isomeric impurities, achieving high purity levels (>98%) without extensive purification steps .
Molecular Structure Analysis

Structure and Data

Clarithromycin 9-Oxime has a complex molecular structure characterized by its oxime functional group attached to the macrolide backbone.

  • Molecular Formula: C₃₈H₇₀N₂O₁₃
  • Molecular Weight: 762.97 g/mol
  • SMILES Notation: CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@@(CC@@H\C(=N/O)$$C@H](C)C@@H[C@]1(C)O)

This structure includes multiple stereocenters, making it essential for biological activity and interaction with bacterial ribosomes.

Chemical Reactions Analysis

Reactions and Technical Details

Clarithromycin 9-Oxime participates in various chemical reactions that are pivotal for its conversion into other pharmaceutical compounds:

  1. Beckmann Rearrangement: This reaction transforms clarithromycin 9-Oxime into a lactam derivative, which is a crucial step in synthesizing bioactive macrolides .
  2. Hydrolysis and Methylation: The oxime group can be hydrolyzed or further modified through methylation reactions to adjust its pharmacological properties, allowing for tailored therapeutic applications .
  3. Impurity Management: The synthesis process has been optimized to minimize undesired by-products, particularly controlling the formation of (Z)-isomer impurities during reactions .
Mechanism of Action

Process and Data

Clarithromycin 9-Oxime exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and effectively halting bacterial growth. This mechanism is critical for its efficacy against various pathogens responsible for respiratory tract infections and other bacterial diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Clarithromycin 9-Oxime typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under controlled conditions but may degrade when exposed to extreme pH levels or prolonged heat.

Relevant data indicates that clarithromycin 9-Oxime possesses significant antibacterial activity while maintaining a favorable pharmacokinetic profile compared to its parent compound, erythromycin A.

Applications

Scientific Uses

Clarithromycin 9-Oxime serves as an essential intermediate in pharmaceutical chemistry, particularly in the development of new macrolide antibiotics. Its applications include:

  • Synthesis of Advanced Antibiotics: It is utilized in creating derivatives with enhanced efficacy against resistant bacterial strains.
  • Research Tool: As a reference compound, it aids in studying antibiotic mechanisms and developing new therapeutic strategies against microbial infections.
  • Pharmaceutical Formulations: Clarithromycin 9-Oxime contributes to formulations aimed at improving bioavailability and patient compliance due to its improved stability compared to traditional antibiotics.

Properties

CAS Number

103450-87-9

Product Name

Clarithromycin 9-Oxime

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.